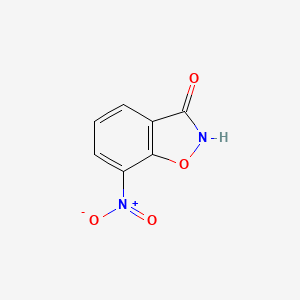

7-Nitro-1,2-benzisoxazol-3(2H)-one

Description

Historical Context and Evolution of Benzisoxazole Chemistry

The study of benzisoxazoles and their derivatives has a history stretching back over a century. Early synthetic methods laid the groundwork for the development of more sophisticated techniques. Traditional approaches to constructing the 1,2-benzisoxazole (B1199462) core often involve the formation of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring. sigmaaldrich.com These methods typically include the cyclization of ortho-substituted aryl oximes. sigmaaldrich.com

Over the years, the evolution of synthetic organic chemistry has introduced more advanced and efficient methods for preparing benzisoxazoles. The development of transition-metal-catalyzed coupling reactions and the use of aryne chemistry have provided novel pathways to this heterocyclic system. sigmaaldrich.com For instance, the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes has been established as a viable route to functionalized benzisoxazoles under mild conditions. nih.gov

The synthesis of the benzisoxazolone core, and specifically the 2,1-benzisoxazolone isomers, can be achieved through methods like the partial reduction of o-nitrobenzoates followed by cyclization. nih.gov While some older methods were effective, they often suffered from drawbacks such as low yields or the need for harsh reaction conditions. Modern synthetic strategies continue to be developed to improve efficiency and expand the diversity of accessible derivatives.

Significance of the Benzisoxazolone Scaffold in Contemporary Organic Chemistry Research

The benzisoxazolone scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Current time information in Bangalore, IN.nih.gov Its rigid structure and the specific spatial arrangement of its heteroatoms make it an ideal framework for designing molecules that can bind to biological targets with high affinity and selectivity. Benzisoxazole derivatives have been extensively investigated and have shown a wide array of therapeutic potentials. bldpharm.com

These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. bldpharm.comanjs.edu.iq The versatility of the benzisoxazolone scaffold allows chemists to modify its structure by introducing various substituents at different positions, thereby fine-tuning its pharmacological profile. For example, the introduction of a nitro group, as seen in 7-Nitro-1,2-benzisoxazol-3(2H)-one, can significantly influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity.

In contemporary research, the focus remains on synthesizing novel benzisoxazolone derivatives and evaluating their potential as therapeutic agents. The continuous discovery of highly active compounds containing this scaffold suggests that it will remain a significant area of interest for future drug development. Current time information in Bangalore, IN.anjs.edu.iq

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1,2-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIDBICZJTWOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])ONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Insights of 7 Nitro 1,2 Benzisoxazol 3 2h One

Detailed Mechanistic Investigations of Benzisoxazolone Ring Formation

The construction of the 1,2-benzisoxazole (B1199462) core is a focal point of synthetic organic chemistry, with various strategies developed to achieve this heterocyclic scaffold. chim.it Traditional and modern approaches provide a versatile toolkit for chemists, enabling the synthesis of a wide array of substituted benzisoxazoles. chim.itresearchgate.net

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA_r) represents a cornerstone in the synthesis of electron-poor aromatic compounds, including derivatives of 7-Nitro-1,2-benzisoxazol-3(2H)-one. In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group (NO₂), is crucial as they activate the ring towards nucleophilic attack. govtpgcdatia.ac.inmasterorganicchemistry.com These groups decrease the electron density on the aromatic ring, making it more susceptible to attack by a nucleophile. govtpgcdatia.ac.in

The mechanism of S_NAr reactions typically proceeds through a two-step addition-elimination process. govtpgcdatia.ac.inlibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or a σ-adduct. govtpgcdatia.ac.inlibretexts.org The presence of electron-withdrawing groups at the ortho and para positions to the leaving group effectively stabilizes this intermediate. govtpgcdatia.ac.in In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. govtpgcdatia.ac.in

In the context of synthesizing benzisoxazolone structures, sequential nucleophilic aromatic substitution can be employed on appropriately activated precursors. For instance, dihalogenated nitroaromatic compounds can undergo sequential displacement of the halogens by different nucleophiles to build the desired heterocyclic framework. nih.gov The reactivity of the halogens is significantly enhanced by the presence of activating nitro groups. nih.gov

Intramolecular Cyclization Pathways (e.g., O-attack, N-attack)

A predominant method for the formation of the 1,2-benzisoxazole ring system involves intramolecular cyclization. These reactions can be broadly categorized based on the bond being formed, primarily C–O bond formation or N–O bond formation. chim.it

C–O Bond Formation: This pathway typically starts from an o-substituted aryl oxime. Under basic conditions, the cyclization occurs to form the benzisoxazole ring. chim.it

N–O Bond Formation: This approach utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials. chim.it The hydroxyl group of the oxime can be activated by converting it into a good leaving group, which facilitates the subsequent nucleophilic attack by the nitrogen to form the N–O bond. chim.it However, a competing Beckmann rearrangement can sometimes lead to the formation of benzo[d]oxazole byproducts. chim.it

The choice between O-attack and N-attack is a critical determinant of the final product. For instance, in the synthesis of 2,1-benzisoxazolones from o-nitrobenzoates, the partial reduction of the nitro group to a hydroxylamine (B1172632) is a key step. This is followed by a base-mediated cyclization to yield the benzisoxazol-3(1H)-one ring system. nih.gov

Umpolung Additions and Friedel-Crafts Cyclization

Umpolung , or the reversal of polarity of a functional group, offers a non-traditional approach to forming carbon-carbon bonds. uwindsor.ca In the context of synthesizing complex molecules, umpolung strategies can be employed to create nucleophilic centers where electrophilic centers are typically found. For example, 2-azaallyl anions, generated from imines, can act as nucleophiles in stereoselective additions to epoxides, demonstrating the power of umpolung in constructing specific stereochemistries. nih.gov While not directly forming the benzisoxazolone ring itself, these principles can be applied to the synthesis of precursors. A photocatalytic three-component reductive coupling reaction of an amine, an aldehyde, and an electron-deficient olefin exemplifies a modern umpolung synthesis of amines. rsc.org

Friedel-Crafts reactions , a cornerstone of electrophilic aromatic substitution, are traditionally used to introduce alkyl or acyl groups onto an aromatic ring using a strong Lewis acid catalyst. sigmaaldrich.com While direct Friedel-Crafts acylation of highly deactivated rings can be challenging, intramolecular versions of this reaction are valuable for ring-closing to form cyclic ketones. sigmaaldrich.comd-nb.info In the synthesis of benzisoxazole derivatives, a Friedel-Crafts reaction could be envisioned in the construction of a key ketone intermediate, which is then converted to the final heterocyclic product through subsequent oximation and cyclization steps. nih.gov

Sigma-Adduct Formation and Rearrangement in Nitroarene Transformations

The interaction of nitroarenes with nucleophiles is central to the formation of many heterocyclic systems. A key mechanistic feature is the formation of σ-adducts , also known as Meisenheimer complexes. nih.gov These intermediates are formed when a nucleophile attacks an electron-deficient aromatic ring. libretexts.org

In the context of this compound and related structures, the nitro group plays a pivotal role in stabilizing the negative charge of the σ-adduct through resonance. The formation of these adducts can be a discrete step in the reaction pathway. For example, studies on 4-nitrobenzofurazan derivatives with nitroalkane anions have shown the initial formation of σ-adducts, which may then undergo subsequent reactions like the elimination of nitrous acid. nih.gov

The formation of the 2,1-benzisoxazole ring from the reaction of nitroarenes with arylacetonitriles has been proposed to proceed through a mechanism where the limiting stage is the ring formation itself. researchgate.net Quantum chemical modeling has been employed to understand this critical step. researchgate.net Furthermore, rearrangements can play a role in the formation of the benzisoxazole ring. For instance, a ring-opening/ring-closing (RORC) rearrangement mechanism has been suggested in certain benzisoxazole formations, though detailed mechanistic investigations may still be lacking. researchgate.net

Chemical Reactivity and Transformations of the 1,2-Benzisoxazolone Moiety

The 1,2-benzisoxazolone core is not merely a synthetic target but also a reactive intermediate capable of undergoing various chemical transformations.

Ring Opening and Cleavage Reactions

The N–O bond within the 1,2-benzisoxazole ring is susceptible to cleavage under certain conditions, particularly reductive conditions. This reactivity is a key feature of this heterocyclic system and has been exploited in various synthetic applications. The facile reductive cleavage of the N-O bond is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen. researchgate.net

For instance, the anticonvulsant drug zonisamide, which contains a 1,2-benzisoxazole ring, undergoes a two-electron reductive cleavage of the N–O bond to an imine intermediate, which is subsequently hydrolyzed. researchgate.net Similarly, the cleavage of 2-isoxazolines, which are related five-membered heterocycles, can be achieved using various reagents to yield a range of functionalized products like β-hydroxy ketones, γ-amino alcohols, and β-hydroxy nitriles. beilstein-journals.orgnih.gov Common methods for reductive N-O bond cleavage include hydrogenolysis with Raney nickel and reduction with reagents like lithium aluminum hydride. nih.gov

In some cases, ring opening can be followed by further transformations. For example, treatment of a 3-(2-hydroxyphenyl)-isoxazole derivative with LDA and allyl dibromides leads to a tandem alkylation-cyclization, initiated by a base-induced cyclization with N–O bond cleavage. chim.it Reactions of 1,2-benzisoxazole 2-oxides with reagents such as brominating agents, acetic anhydride (B1165640), halogen acids, and sodium alkoxide have been shown to proceed with the rupture of the heterocyclic ring. rsc.org

Rearrangement Reactions (e.g., N-acyl derivatives)

The study of rearrangement reactions involving this compound and its derivatives, particularly N-acyl derivatives, is a nuanced area. The tautomeric nature of the parent compound, existing in equilibrium with 3-hydroxy-1,2-benzisoxazole, is central to its reactivity. Acylation reactions, which can occur at either the nitrogen or oxygen heteroatom, are precursors to potential rearrangements.

Research into the acylation of isomeric 3-hydroxy-1,2-benzisoxazoles (BIO) has shown that while O-acylation is the predominant pathway, the formation of N-acyl products can occur under certain conditions, representing an exception to the general reactivity trend. nih.gov For instance, the reaction of 3-hydroxy-1,2-benzisoxazoles with alkyl chloroformates led to the formation of N-alkoxycarbonyl derivatives. nih.gov

In related heterocyclic systems, such as indazoles, rearrangements of acyl groups are well-documented. N-2 acylindazoles have been observed to isomerize to the more thermodynamically stable N-1 substituted regioisomer. beilstein-journals.org This type of thermodynamic equilibration suggests that N-acyl derivatives of 1,2-benzisoxazol-3(2H)-one could potentially undergo similar rearrangements, driven by the relative stability of the resulting O-acyl tautomer (3-acyloxy-1,2-benzisoxazole). However, specific studies detailing the mechanisms and conditions for the rearrangement of N-acyl-7-nitro-1,2-benzisoxazol-3(2H)-one are not extensively detailed in the reviewed literature.

Derivatization at Heteroatoms (e.g., N-alkylation, O-acylation)

The presence of two heteroatoms (N and O) in the 1,2-benzisoxazol-3(2H)-one ring system allows for derivatization through reactions like alkylation and acylation. The regioselectivity of these reactions is highly dependent on the specific tautomer present, the reagents used, and the reaction conditions. The 7-nitro substituent also plays a critical role in influencing the outcome of these derivatizations.

O-Acylation: The acylation of 3-hydroxy-1,2-benzisoxazoles, a tautomer of 1,2-benzisoxazol-3(2H)-one, has been investigated using reagents such as acetic anhydride and benzoyl chlorides. The primary course of this reaction is O-acylation, yielding 3-acyloxy-1,2-benzisoxazole derivatives. nih.gov This indicates that the hydroxyl group of the 3-hydroxy tautomer is a potent nucleophile under these acylation conditions.

N-Alkylation: While O-acylation is common for the 3-hydroxy tautomer, the N-H bond of the 1,2-benzisoxazol-3(2H)-one form can undergo N-alkylation. Studies on the isomeric 2,1-benzisoxazol-3(1H)-one scaffold demonstrate that N-alkylation proceeds readily under basic conditions. nih.govacs.org In a typical procedure, the benzisoxazolone is treated with a base like sodium hydride (NaH) to generate an anion, which then reacts with an alkyl halide electrophile. nih.govacs.orgfigshare.com This methodology has been shown to be effective for a range of substituted benzisoxazolones, including those with electron-withdrawing groups, and tolerates various alkylating agents such as benzylic halides, allylic halides, and primary alkyl iodides. acs.org

| Substituent on Benzisoxazolone Ring | Alkylating Agent (Electrophile) | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Methoxy | Benzyl bromide | NaH / DMF | 2-Benzyl-5-methoxy-2,1-benzisoxazol-3(1H)-one | acs.org |

| 5-Chloro | Allyl bromide | NaH / DMF | 2-Allyl-5-chloro-2,1-benzisoxazol-3(1H)-one | acs.org |

| None | Ethyl iodide | NaH / DMF | 2-Ethyl-2,1-benzisoxazol-3(1H)-one | acs.org |

| 7-Nitro (starting material) | Benzyl bromide | K₂CO₃ / DMF | 2-Benzyl-7-nitro-2,1-benzisoxazol-3(1H)-one | nih.gov |

This table presents data for the isomeric 2,1-benzisoxazol-3(1H)-one system to illustrate the general reactivity for N-alkylation.

Influence of the Nitro Group on Reactivity and Selectivity in this compound

The nitro group (NO₂) at the C-7 position exerts a profound influence on the chemical reactivity and selectivity of the this compound molecule. This influence stems from the powerful electron-withdrawing nature of the nitro group, which operates through both inductive (-I) and resonance (-R) effects. nih.govquora.com

Electronic Effects on the Aromatic Ring: The nitro group deactivates the benzene (B151609) portion of the benzisoxazole ring towards electrophilic substitution reactions. quora.comquora.com It withdraws electron density from the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles. quora.comquora.comdoubtnut.com Conversely, this decrease in electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. nih.govdoubtnut.com In the case of this compound, the nitro group enhances the electrophilicity of the aromatic carbon atoms. This is a key feature in the mechanism of action for some nitroaromatic compounds that act as inhibitors by forming stable sigma complexes with biological nucleophiles. nih.gov

Influence on Heteroatom Reactivity and Selectivity: The electron-withdrawing effect of the 7-nitro group also impacts the acidity and nucleophilicity of the heteroatoms in the isoxazole (B147169) ring. By withdrawing electron density, the nitro group increases the acidity of the N-H proton in the 1,2-benzisoxazol-3(2H)-one tautomer, facilitating its removal by a base to form the corresponding anion for N-alkylation reactions.

Spectroscopic and Analytical Characterization Techniques for Benzisoxazolones

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular architecture of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for confirming the structural integrity of the 7-Nitro-1,2-benzisoxazol-3(2H)-one molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals essential for its identification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring and the N-H proton of the isoxazolone ring. The chemical shifts and coupling patterns of the aromatic protons are heavily influenced by the electron-withdrawing effects of the nitro group and the heterocyclic ring. For instance, a related compound, 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one, shows aromatic proton signals at δ 8.25 and δ 7.13 ppm. ej-chem.org The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, as seen in similar heterocyclic structures. ej-chem.org

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C=O) of the isoxazolone ring is expected to resonate at a significantly downfield position, typically in the range of 155-170 ppm. The carbons of the aromatic ring will show signals in the aromatic region (110-150 ppm), with the carbon atom directly attached to the nitro group being significantly influenced.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (3 positions) | 7.5 - 8.5 | 110 - 140 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C=O | - | 115 - 125 |

| C=O | - | 160 - 170 |

| N-H | > 10 (broad) | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₇H₄N₂O₄), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 180.02 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural clues. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) as a radical (a loss of 46 Da) and the loss of nitric oxide (NO) (a loss of 30 Da). youtube.comnih.gov These characteristic losses help to confirm the presence and location of the nitro group on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the lactam.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the five-membered lactam ring. A similar compound, 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one, shows a C=O stretch at 1780 cm⁻¹. ej-chem.org

N-O Stretch (Nitro Group): Two distinct, strong absorption bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

Key IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H (Lactam) | 3100 - 3300 |

| C=O (Lactam) | 1700 - 1750 |

| N-O (Asymmetric Stretch) | 1500 - 1560 |

| N-O (Symmetric Stretch) | 1335 - 1385 |

| C=C (Aromatic) | 1450 - 1600 |

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) column is commonly used for the separation of aromatic and heterocyclic compounds. mtc-usa.comepa.gov Phenyl-type columns can also offer alternative selectivity for aromatic compounds. sigmaaldrich.com

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. mtc-usa.comsigmaaldrich.com The composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. Buffers, such as ammonium (B1175870) formate (B1220265) or formic acid, are often added to the mobile phase to control the pH and improve peak shape. mtc-usa.comsigmaaldrich.com

Detection: Due to the presence of the chromophoric nitroaromatic system, UV detection is highly effective. The compound is expected to have a strong absorbance in the UV region, likely around 254 nm, a common wavelength for detecting nitroaromatic compounds. mtc-usa.comsigmaaldrich.com

Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 35 - 40 °C |

Elemental Analysis and Purity Assessment Methods

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. For this compound (C₇H₄N₂O₄), the theoretical elemental composition is calculated based on its atomic constituents. The experimental values obtained for a purified sample should align closely with these theoretical values, typically within a ±0.4% margin, to validate the compound's identity and purity. stackexchange.comdavidson.edu

Theoretical Elemental Composition of C₇H₄N₂O₄

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 46.68% |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.24% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.56% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 35.52% |

| Total | - | - | 180.119 | 100.00% |

Purity Assessment

The purity of a synthesized batch of this compound is most commonly determined using the HPLC method developed for its analysis. By integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, a percentage purity can be calculated. For pharmaceutical and research applications, purities exceeding 98% are often required. glpbio.com This chromatographic purity assessment ensures that the material is free from significant levels of impurities that could interfere with subsequent studies or applications.

Computational Chemistry and Theoretical Studies of 7 Nitro 1,2 Benzisoxazol 3 2h One

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 7-Nitro-1,2-benzisoxazol-3(2H)-one is fundamentally governed by the interplay between its fused benzisoxazolone core and the potent electron-withdrawing nitro (-NO₂) group. The benzisoxazolone system itself is an aromatic heterocyclic structure, but the addition of a nitro group at the 7-position significantly perturbs the electron density distribution across the molecule.

The nitro group, due to its strong electronegativity and resonance effects, withdraws electron density from the benzene (B151609) ring. researchgate.net This inductive and mesomeric pull makes the aromatic ring electron-deficient, which in turn influences the isoxazolone portion of the molecule. This electronic environment is critical in determining the molecule's reactivity and intermolecular interactions.

A key aspect of understanding molecular reactivity from a computational standpoint is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, resulting in a low-lying LUMO energy. nih.gov This makes the molecule susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity and stability. reddit.com A smaller gap generally implies higher reactivity. reddit.comresearchgate.net

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies. For this compound, the HOMO is expected to be distributed over the benzisoxazolone ring system, while the LUMO would be significantly lowered by the influence of the nitro group. This results in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule. reddit.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative, based on DFT calculations for structurally similar nitroaromatic heterocycles.)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -7.5 eV | Primarily located on the benzisoxazolone ring system. |

| LUMO | -3.0 eV | Primarily located on the nitro group and the aromatic ring. |

| HOMO-LUMO Gap (Egap) | 4.5 eV | Suggests high reactivity and potential for charge transfer interactions. nih.gov |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is an invaluable tool for mapping potential reaction pathways and understanding the energetic feasibility of chemical transformations. For this compound, several reaction types can be computationally investigated, including nucleophilic aromatic substitution and reactions involving the cleavage of the N-O bond in the isoxazolone ring.

Given the electron-deficient nature of the aromatic ring, it is a likely target for nucleophilic attack. Computational models can simulate the approach of a nucleophile to different positions on the ring, calculating the energy profile of the reaction. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower activation barrier indicates a more favorable reaction pathway.

Another area of interest is the stability of the isoxazolone ring itself, particularly the relatively weak N-O bond. nih.gov Computational studies can model the conditions under which this bond might cleave, for example, through reduction of the nitro group which could electronically influence the heterocycle, or through thermal or photochemical induction. nih.govmdpi.com These models help in predicting the degradation pathways and stability of the compound.

Table 2: Illustrative Energy Profile for a Hypothetical Nucleophilic Attack on this compound (Note: The values are hypothetical and represent a typical profile calculated via DFT for a nucleophilic aromatic substitution reaction.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Molecule + Nucleophile) | 0 | Starting energy of the separated species. |

| Transition State | +15 | The energy barrier that must be overcome for the reaction to proceed. |

| Intermediate (Meisenheimer Complex) | -5 | A stabilized intermediate formed after the nucleophile adds to the ring. |

| Products | -10 | The final energy of the substituted product and leaving group. |

Conformational Analysis and Energetics

While the fused ring system of this compound is largely planar and rigid, conformational flexibility can arise from the rotation of the substituent nitro group. The orientation of the -NO₂ group relative to the plane of the benzisoxazolone ring can have subtle but important effects on the molecule's electronic properties and steric profile.

Computational methods can perform a potential energy surface scan by systematically rotating the C-N bond that connects the nitro group to the aromatic ring. This analysis reveals the most stable (lowest energy) conformation and the energy barriers to rotation. Typically, the planar conformation, which allows for maximum electronic conjugation between the nitro group and the ring, is the most stable. However, slight out-of-plane rotations may be accessible at room temperature. Understanding these energetics is crucial for accurately modeling intermolecular interactions, such as how the molecule might fit into a protein's active site.

Table 3: Estimated Rotational Energy Barrier for the Nitro Group (Note: These values are illustrative and based on typical computational results for nitroaromatic compounds.)

| Conformation | Dihedral Angle (O-N-C-C) | Relative Energy (kcal/mol) | Stability |

| Planar | 0° | 0 | Most Stable |

| Perpendicular | 90° | ~3-5 | Rotational Barrier (Transition State) |

Structure-Reactivity Relationships from Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a compound's structural or computed properties with its chemical reactivity or biological activity. nih.govnih.gov Computational models provide a wealth of descriptors that can be used to build these relationships.

For this compound, key descriptors would include:

Electronic Descriptors: LUMO energy (ELUMO) is particularly important for nitroaromatics, as a lower ELUMO often correlates with higher reactivity towards nucleophiles and greater potential for certain types of toxicity. nih.gov Partial atomic charges can indicate the most likely sites for electrophilic or nucleophilic attack.

Topological Descriptors: These relate to the molecular size, shape, and branching.

Thermodynamic Descriptors: Properties like the heat of formation can indicate the molecule's intrinsic stability.

By calculating these descriptors for a series of related benzisoxazolone derivatives and correlating them with experimentally observed reactivity, a predictive QSAR model can be developed. Such models can explain why certain structural features lead to higher or lower reactivity. For instance, the strong electron-withdrawing capacity of the 7-nitro group is a dominant factor governing the molecule's electrophilicity.

Table 4: Key QSAR Descriptors and Their Predicted Influence on Reactivity

| Descriptor Type | Specific Descriptor | Predicted Influence on Electrophilic Reactivity |

| Quantum Chemical | Low LUMO Energy | Increases reactivity towards nucleophiles. nih.gov |

| Quantum Chemical | High Positive Charge on Ring Carbons | Indicates likely sites for nucleophilic attack. |

| Steric | Nitro Group at Position 7 | May sterically hinder attack at adjacent positions (e.g., position 6). |

| Electronic | High Dipole Moment | Influences solubility and intermolecular interactions. |

Predictive Modeling for Design of Novel Benzisoxazolone Derivatives

A primary goal of computational chemistry in drug discovery and materials science is the in silico design of novel molecules with desired properties. nih.govmdpi.com The theoretical understanding of this compound serves as a foundation for designing new benzisoxazolone derivatives.

Predictive models allow researchers to hypothesize structural modifications and calculate their impact before committing to laboratory synthesis. For example:

Modifying Substituents: One could replace the 7-nitro group with other electron-withdrawing or electron-donating groups and calculate the resulting change in the HOMO-LUMO gap, reactivity, and electrostatic potential.

Positional Isomers: The effect of moving the nitro group to other positions on the ring (e.g., 5-nitro or 6-nitro) can be modeled to see how it affects steric and electronic properties.

Targeted Design: If the molecule is being developed as a potential drug, molecular docking simulations can be used to predict how well designed derivatives bind to a specific protein target. Molecular dynamics simulations can then assess the stability of this binding over time.

This predictive capability accelerates the design-build-test-learn cycle, making the search for new bioactive compounds more efficient and targeted.

Table 5: Hypothetical Strategy for Designing Novel Benzisoxazolone Derivatives

| Design Goal | Structural Modification | Computational Prediction |

| Increase Reactivity | Add a second nitro group. | Lowered LUMO energy, increased positive charge on the ring. |

| Decrease Reactivity | Replace the nitro group with an amino group. | Raised LUMO energy, decreased HOMO-LUMO gap. |

| Improve Target Binding | Add a hydrogen-bond donor/acceptor group. | Docking simulations predict new favorable interactions with the target protein. |

| Enhance Solubility | Add a polar side chain (e.g., a carboxylate). | Increased calculated water solubility. |

7 Nitro 1,2 Benzisoxazol 3 2h One As a Building Block and Privileged Scaffold in Organic Synthesis and Chemical Biology

Strategic Utility in Heterocyclic Compound Synthesis

The 1,2-benzisoxazole (B1199462) core is a fundamental component in numerous pharmacologically active compounds and serves as a versatile starting material for creating more complex molecular architectures. nih.govrsc.org The presence of the nitro group and the lactam-like functionality within the 7-Nitro-1,2-benzisoxazol-3(2H)-one scaffold provides multiple reactive sites, enabling its strategic use in the synthesis of a diverse array of heterocyclic systems.

The benzisoxazole moiety itself is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a potent and selective ligand for various biological targets. nih.govrsc.org This inherent bioactivity makes it an attractive starting point for drug discovery programs. The nitro group in the 7-position further enhances its synthetic utility. The strong electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Furthermore, the nitro group can be chemically transformed, most notably through reduction to an amino group. This resultant amine is a key functional handle for constructing new fused heterocyclic rings, such as pyrimidines, imidazoles, or other more complex polycyclic systems. For instance, derivatives of 2,1-benzisoxazoles have been used to synthesize acridinone (B8587238) nitro derivatives. drughunter.com

The isoxazolone ring itself can participate in various transformations. For example, treatment of related 3-(2-hydroxyphenyl)-isoxazole derivatives can lead to tandem alkylation-cyclization reactions to form new substituted benzisoxazoles. chim.it While specific examples starting directly from this compound are often proprietary, the established reactivity patterns of nitroaromatics and benzisoxazoles underscore its potential. The synthesis of N-heterocycles through the addition of amines to nitroalkenes is a known strategy, highlighting the transformative potential of the nitro group in building cyclic systems. nih.gov

Role as a Key Intermediate in Multi-Step Organic Transformations

Beyond its role as a foundational scaffold, this compound and its precursors are crucial intermediates in multi-step synthetic sequences. The synthesis of substituted benzisoxazolones often starts from readily available nitro-substituted aromatics, highlighting the importance of the nitro group from the earliest stages of the synthetic design.

A practical and illustrative example is the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles, which have potential applications in medicinal chemistry. nih.gov This process begins with substituted methyl 2-nitrobenzoates. A key step in this sequence is the partial reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes a base-mediated cyclization to form the corresponding benzisoxazol-3(1H)-one intermediate. nih.gov This demonstrates the direct role of a nitro-substituted aromatic in forming the benzisoxazolone core, which is then further functionalized.

Table 1: Synthetic Pathway from Nitrobenzoate to Dihydrobenzisoxazoles

| Step | Reactant | Reagents | Intermediate/Product | Key Transformation |

| 1 | Substituted Methyl 2-Nitrobenzoate | Hydrazine (B178648), Rh/C | Methyl 2-(hydroxyamino)benzoate | Partial reduction of nitro group |

| 2 | Methyl 2-(hydroxyamino)benzoate | Base | Benzisoxazol-3(1H)-one | Intramolecular cyclization |

| 3 | Benzisoxazol-3(1H)-one | Alkyl Halide, Base | N-Alkyl-2,1-benzisoxazol-3(1H)-one | N-alkylation |

| 4 | N-Alkyl-2,1-benzisoxazol-3(1H)-one | LiAlH4, TMSCl | N-Alkyl-1,3-dihydro-2,1-benzisoxazole | Reduction of lactam |

This table illustrates a general synthetic scheme where a nitro-substituted precursor is essential for forming the benzisoxazolone intermediate. nih.gov

This synthetic route showcases the benzisoxazolone, formed from a nitro-aromatic precursor, as a stable, isolable intermediate that is pivotal for subsequent elaborations. Its ability to undergo further reactions, such as N-alkylation, allows for the systematic introduction of molecular diversity, a key strategy in developing libraries of compounds for biological screening.

Concepts of Scaffold Diversity and Design in Chemical Biology

In chemical biology and drug discovery, the concept of a "scaffold" refers to the core molecular framework of a compound. Scaffold diversity is crucial for exploring new chemical space and identifying novel ligands for biological targets. researchgate.net Scaffold hopping, the process of replacing a central core structure with a different one while retaining similar biological activity, is a widely used strategy to generate new intellectual property and improve a compound's properties. nih.govnih.gov

The 1,2-benzisoxazole scaffold is considered a privileged structure because it is frequently found in biologically active compounds across a wide range of therapeutic areas, including antipsychotics, anti-inflammatories, and anticancer agents. nih.govnih.gov This broad bioactivity suggests that the benzisoxazole core has a favorable geometry and arrangement of features for interacting with multiple biological targets.

Incorporating the this compound core into a molecule design strategy offers several advantages:

Structural Rigidity: The bicyclic nature of the scaffold provides a rigid framework, which can reduce the entropic penalty upon binding to a target and lead to higher affinity.

Defined Exit Vectors: The scaffold presents well-defined points for substitution, allowing for systematic exploration of the surrounding chemical space in a controlled manner.

Access to Novel Chemical Space: As a heterocyclic system, it offers a distinct alternative to more common carbocyclic scaffolds, potentially leading to novel biological activities and intellectual property. nih.gov

The use of such privileged scaffolds is a cornerstone of modern chemical library design, aiming to create collections of compounds that are enriched with molecules likely to show biological activity.

Bioisosteric Design Strategies Involving the Benzisoxazolone Core

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to produce similar biological effects. wikipedia.orgdrugdesign.org This technique is used to fine-tune a lead compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. The this compound core, with its unique combination of functionalities, is an intriguing candidate for bioisosteric replacement strategies.

Mimicry of Phenol (B47542) and Catechol Moieties in Molecular Design

Phenol and catechol groups are common in endogenous molecules and drugs, often playing a crucial role in binding to biological targets through hydrogen bonding. However, they are also prone to metabolic oxidation, leading to reactive quinone species and potential toxicity. A key strategy in medicinal chemistry is to replace these labile groups with non-oxidizable mimics that retain the essential hydrogen bonding capabilities.

The 1,2-benzisoxazol-3(2H)-one scaffold can be considered a bioisostere of a phenol or a masked catechol. The N-H proton of the lactam is acidic and can act as a hydrogen bond donor, similar to the hydroxyl proton of a phenol. The adjacent carbonyl oxygen can act as a hydrogen bond acceptor. This arrangement can mimic the hydrogen bonding pattern of a phenol interacting with a biological target. In some orientations, it might also replicate some interactions of a catechol moiety. The use of non-oxidizable, catechol-mimicking groups like pyridinones or tropolones as enzyme inhibitors highlights the viability of this general strategy. nih.gov By replacing a phenol or catechol with the more stable benzisoxazolone ring, it is possible to improve metabolic stability and reduce the potential for toxicology associated with oxidation.

Core and Leaf Bioisosteric Replacements

Bioisosteric replacements can be broadly categorized. "Leaf" replacements typically involve exchanging peripheral functional groups, while "core" or "scaffold hopping" replacements involve changing the central framework of the molecule. nih.gov

Core Replacement: In this context, the entire this compound moiety could be used to replace a different core scaffold in a known active compound. For example, a central phenyl or another heterocyclic ring in a drug candidate could be swapped out for the benzisoxazolone core. This is a significant modification intended to discover new chemotypes with potentially improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property.

Leaf Replacement: This would involve using a smaller part of the molecule as a bioisostere. For instance, the lactam portion of the benzisoxazolone has been used as a bioisostere for other groups. More relevantly, the entire benzisoxazolone ring system can be considered a "leaf" when it replaces, for example, a substituted phenyl group attached to a larger molecular core.

The strategic choice between a core or leaf replacement depends on the specific goals of the drug design project, whether it is to make incremental improvements or to discover entirely new classes of compounds. nih.gov

Impact on Steric and Electronic Profiles in Bioisosteric Transformations

Replacing one chemical group with another inevitably alters the steric and electronic properties of the molecule, which in turn affects its interaction with its biological target. nih.gov The use of the this compound core as a bioisostere introduces significant and predictable changes.

Table 2: Steric and Electronic Influence of the this compound Scaffold

| Property | Influence of the Benzisoxazolone Core |

| Steric Profile | Provides a rigid, planar, bicyclic structure. Offers more defined bulk compared to a freely rotating single ring like a phenyl group. |

| Electronic Profile | The lactam within the isoxazolone ring possesses a dipole moment. The fused aromatic ring maintains π-system characteristics. |

| Influence of Nitro Group | The 7-nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. researchgate.net This significantly lowers the electron density of the aromatic ring, creating a strong dipole and influencing the acidity of the N-H proton. svedbergopen.comnih.govresearchgate.net |

Development of Chemical Probes Based on the Benzisoxazolone Scaffold

The benzisoxazolone framework, particularly when substituted with a nitro group, is a key component in the design of chemical probes for exploring biological systems. While direct applications of this compound in this area are not extensively documented, the closely related 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold serves as an excellent model for the potential of these nitro-aromatic heterocycles.

Chemical probes are essential tools in chemical biology for the identification and characterization of biomolecules, as well as for imaging cellular processes. nih.govresearchgate.net The NBD unit, for example, is a small, bifunctional entity that can be incorporated into ligands to create "turn-ON" fluorescent probes. researchgate.net These probes are designed to be non-fluorescent or weakly fluorescent in their native state but exhibit a significant increase in fluorescence upon binding to their biological target. This property allows for the specific visualization of target molecules, such as proteins, within the complex environment of a living cell. researchgate.net

The development of such probes often involves a modular approach, where the benzisoxazolone or a similar scaffold provides the core structure. This core can then be functionalized with a recognition element that directs the probe to a specific biological target and a reporter group, which can be the intrinsic fluorescence of the scaffold itself, that signals the binding event. The nitro group in compounds like this compound can play a crucial role in modulating the photophysical properties of the molecule, influencing its absorption and emission wavelengths.

For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole have been successfully employed to create fluorescent probes for various applications, including the detection of specific enzymes and receptors. nih.govnih.gov These probes often work by reacting with a specific residue on the target protein, leading to a change in the electronic environment of the fluorophore and a corresponding change in its fluorescent output.

Below is a table summarizing examples of chemical probes based on the related 7-nitro-2,1,3-benzoxadiazole scaffold, illustrating the principles that could be applied to probes derived from this compound.

| Probe Name | Target/Application | Principle of Operation |

| NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) | Glutathione (B108866) S-transferases (GSTs) | Acts as a suicide inhibitor, binding to the active site of the enzyme. The interaction leads to the formation of a stabilized complex, which can be monitored spectroscopically. nih.gov This interaction has been shown to trigger apoptosis in some cancer cell lines. nih.gov |

| NBD-labeled Phenylindole-3-acetamide | Peripheral-type benzodiazepine (B76468) receptor (PBR) | A fluorescent derivative of a PBR ligand that allows for the visualization of the receptor in mitochondria. The NBD group provides the fluorescent signal for imaging. nih.gov |

| 7-nitro-2,1,3-benzoxadiazole-embedded naphthalimide | Endogenous H2S | A biocompatible and activatable fluorescent probe that responds specifically to hydrogen sulfide (B99878) (H2S), producing a detectable fluorescence at 530 nm. This allows for real-time monitoring of H2S generation in living cells. nih.gov |

| (R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole | Cellular imaging | A fluorescent probe for use in fluorescence microscopy to image cellular processes. The isothiocyanate group can react with nucleophiles on biomolecules, allowing for covalent labeling. chemimpex.com |

Applications in the Synthesis of Condensing Agents (e.g., N,N'-carbonyldi[1,2-benzisoxazol-3(2H)-one])

Condensing agents are crucial reagents in organic synthesis, particularly in the formation of amide bonds during peptide synthesis. While there is no direct report on the use of this compound for the synthesis of N,N'-carbonyldi[1,2-benzisoxazol-3(2H)-one], the general reactivity of benzisoxazolones suggests that they are plausible precursors for such reagents.

Condensing agents of the carbonyldiimidazole type are well-established in peptide chemistry. A hypothetical analogous reagent based on the benzisoxazolone scaffold, N,N'-carbonyldi[1,2-benzisoxazol-3(2H)-one], would theoretically be synthesized by reacting 1,2-benzisoxazol-3(2H)-one or its derivatives with a carbonyl source like phosgene (B1210022) or a phosgene equivalent. The presence of the nitro group in this compound would be expected to influence the reactivity of the resulting condensing agent.

The general reaction for the formation of such a condensing agent is outlined below. The 1,2-benzisoxazol-3(2H)-one derivative would act as a nucleophile, attacking the central carbonyl carbon of the phosgene molecule, with the elimination of hydrogen chloride.

A related class of condensing agents based on a benziodoxole scaffold has been reported for peptide synthesis, highlighting the utility of rigid, heterocyclic structures in promoting amide bond formation. nih.gov These reagents often offer advantages in terms of stability and ease of handling compared to more traditional coupling agents.

The hypothetical synthesis of N,N'-carbonyldi[1,2-benzisoxazol-3(2H)-one] from this compound is presented in the following table.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Phosgene | N,N'-carbonyldi[this compound] | Nucleophilic Acyl Substitution (Hypothetical) |

It is important to note that while this application is chemically plausible, it remains a hypothetical extension of known chemical principles, and further research would be required to validate the synthesis and utility of such a condensing agent derived from this compound.

Future Research Directions for 7 Nitro 1,2 Benzisoxazol 3 2h One

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread availability and derivatization of 7-Nitro-1,2-benzisoxazol-3(2H)-one. While traditional methods exist, future research will likely focus on more sustainable and atom-economical approaches.

One promising avenue is the exploration of [3+2] cycloaddition reactions. For instance, the in-situ generation of nitrile oxides from corresponding chlorooximes and their reaction with arynes has proven to be a direct route to functionalized benzisoxazoles. nih.gov Future work could adapt this methodology for the synthesis of 7-nitro substituted analogs, potentially offering a milder and more efficient alternative to classical multi-step syntheses that often require harsh conditions. nih.gov

Furthermore, methods developed for the synthesis of related 2,1-benzisoxazolones, which involve the partial reduction of o-nitrobenzoates followed by cyclization, could be optimized for this compound. nih.gov The use of reagents like hydrazine (B178648) with a rhodium on carbon catalyst presents a practical approach that could be further refined. nih.gov

| Synthetic Approach | Potential Advantages | Key Precursors |

| [3+2] Cycloaddition | High efficiency, mild reaction conditions, potential for diversification | Substituted o-(trimethylsilyl)aryl triflates, Chlorooximes |

| Reductive Cyclization | Utilizes readily available starting materials, potential for one-pot procedures | Substituted methyl 2-nitrobenzoates |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Future research is expected to employ a combination of spectroscopic techniques and kinetic studies to elucidate the intricate details of its chemical transformations.

Drawing parallels from studies on related 7-nitro-2,1,3-benzoxadiazole derivatives, which act as suicide inhibitors for enzymes like glutathione (B108866) S-transferases, detailed mechanistic investigations could reveal similar modes of action for this compound. nih.gov Spectroscopic and rapid kinetic experiments could be employed to study its interaction with biological macromolecules, potentially identifying covalent adduct formation and the intermediates involved. nih.gov Such studies would be invaluable for the rational design of targeted enzyme inhibitors.

Integration with Flow Chemistry and Automation

The adoption of flow chemistry for the synthesis of this compound and its derivatives represents a significant leap forward in terms of safety, scalability, and reproducibility. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with highly reactive or potentially hazardous intermediates. youtube.com

Future research will likely focus on developing continuous flow processes for the nitration of the 1,2-benzisoxazol-3(2H)-one core and for subsequent functionalization reactions. The ability to generate and immediately use reactive intermediates in a flow stream can mitigate risks associated with their accumulation in batch reactors. youtube.com Automated systems, incorporating real-time monitoring and feedback loops, could further optimize these processes, enabling high-throughput synthesis of a library of derivatives for screening purposes. youtube.com

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Safety | Controlled generation and consumption of energetic intermediates. |

| Improved Scalability | Seamless transition from laboratory-scale synthesis to larger production. |

| High Reproducibility | Precise control over reaction conditions leading to consistent product quality. |

| Process Intensification | Increased reaction efficiency and reduced footprint. |

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of novel derivatives of this compound with tailored properties. By employing techniques such as density functional theory (DFT) and molecular docking, researchers can predict the electronic, structural, and biological properties of yet-to-be-synthesized compounds.

In a manner similar to the computational docking analyses performed on N-substituted 1,2-benzisothiazol-3(2H)-ones to predict their binding to viral proteases, future studies could model the interaction of this compound derivatives with various biological targets. nih.gov This in-silico screening can help prioritize synthetic efforts towards compounds with the highest potential for biological activity. Furthermore, computational methods can be used to predict drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME), early in the drug discovery process. nih.gov

Expanded Utility as a Chemical Biology Tool and Synthetic Intermediate

The unique structural and electronic features of this compound make it a promising scaffold for the development of novel chemical biology tools and a versatile intermediate in organic synthesis.

The nitro group, for instance, can serve as a handle for the attachment of fluorescent probes or other reporter groups, enabling the use of its derivatives to study biological processes with high spatial and temporal resolution. nih.gov The development of light-sensitive "caged" compounds based on the this compound core could allow for the controlled release of bioactive molecules in living systems. nih.gov

As a synthetic intermediate, the nitro group can be reduced to an amino group, opening up a plethora of possibilities for further functionalization. This amino-substituted benzisoxazolone can then be used as a building block for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Nitro-1,2-benzisoxazol-3(2H)-one, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves nitration of the parent benzisoxazole scaffold under controlled conditions. Key parameters include temperature (0–5°C for nitration stability), stoichiometry of nitric acid, and reaction time. For example, derivatives of structurally similar 1,2-benzisothiazol-3(2H)-one are synthesized via acylhydrazine intermediates, with yields varying from 21% to 92% depending on substituent electronic effects and purification techniques (e.g., column chromatography vs. recrystallization) .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents side reactions |

| Nitrating Agent | 1.2–1.5 eq | Excess leads to decomposition |

| Solvent | H₂SO₄/HNO₃ mix | Ensures homogeneity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments and nitro-group deshielding effects.

- FT-IR : Confirms the presence of C=O (1690–1710 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

- X-ray Diffraction : Resolves crystal structure and nitro-group orientation, as demonstrated in analogous benzisothiazolone derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Prioritize respiratory protection (N95 masks), chemical-resistant gloves, and fume hoods due to potential pulmonary sensitization. Pre-employment respiratory function tests are advised for personnel, with periodic medical exams to monitor skin and lung health .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations evaluate nitro-group electrophilicity and charge distribution. Tools like COMSOL Multiphysics integrate AI to simulate reaction pathways under varied conditions (e.g., solvent polarity, catalytic additives) and optimize synthetic protocols .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., varying MIC values) may arise from differences in bacterial strain resistance or compound purity. Control experiments should:

- Standardize microbial inoculum size (CFU/mL).

- Validate purity via HPLC (>98% by GC) .

- Use structure-activity relationship (SAR) studies to isolate nitro-group contributions .

Q. How do substituent modifications influence the thermodynamic stability of this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) measures decomposition onset temperatures. Electron-withdrawing groups (e.g., -NO₂) increase thermal stability by 15–20°C compared to electron-donating groups (-OCH₃), as shown in benzisothiazolone analogs .

Experimental Design & Data Analysis

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) across two levels. Response Surface Methodology (RSM) identifies interactions, e.g., excessive catalyst (>5 mol%) may reduce yield due to side reactions, while lower temperatures favor selectivity .

Q. How can researchers validate the environmental stability of this compound in aqueous systems?

- Methodological Answer : Accelerated degradation studies under UV light (λ = 254 nm) and varied pH (3–10) monitor hydrolysis rates via LC-MS. Nitro-group reduction to amine derivatives is a common degradation pathway, requiring quenchers (e.g., Na₂S₂O₃) to stabilize samples .

Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary widely across studies?

- Methodological Answer : Contradictions arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.